Hydramicromelin D

CAS No.:

Cat. No.: VC13820557

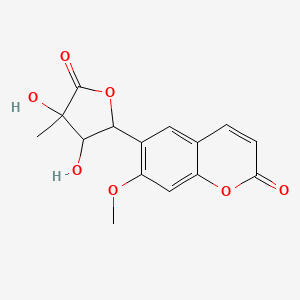

Molecular Formula: C15H14O7

Molecular Weight: 306.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14O7 |

|---|---|

| Molecular Weight | 306.27 g/mol |

| IUPAC Name | 6-(3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl)-7-methoxychromen-2-one |

| Standard InChI | InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3 |

| Standard InChI Key | XSUHWPFITUMCFA-UHFFFAOYSA-N |

| SMILES | CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O |

| Canonical SMILES | CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Hydramicromelin D is systematically named 6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one, reflecting its intricate bicyclic structure. Key identifiers include:

The compound features a coumarin backbone (a benzene ring fused to an α-pyrone) substituted with a methoxy group at position 7 and a dihydroxy-methyl-oxolane moiety at position 6. This prenylated side chain is critical for its bioactivity, as similar structural motifs in coumarins are linked to enhanced interaction with cellular targets .

Physicochemical Properties

Hydramicromelin D is described as a powdered solid with a purity exceeding 98% . Its solubility profile remains undocumented, though general protocols for coumarins recommend dissolution in dimethyl sulfoxide (DMSO) or ethanol, followed by sonication at 37°C . Stability is maintained under sealed, cool, and dry conditions, with long-term storage advised at -20°C .

Natural Source and Isolation

Botanical Origin

Hydramicromelin D was first isolated from Micromelum integerrimum, a tropical plant native to Southeast Asia traditionally used in folk medicine for treating inflammatory disorders . Phytochemical studies of this species have yielded over a dozen coumarins, including integerriminol and integerrimelin, suggesting a shared biosynthetic pathway .

Biosynthetic Pathway

A proposed biosynthetic route involves the condensation of integerriminol—a coumarin precursor—with isopentenyl pyrophosphate (IPP) to form the prenylated side chain . Subsequent oxidation and cyclization steps yield the final oxolane ring, as supported by comparative spectroscopic analysis .

Synthesis and Structural Modification

Chemical Synthesis

While no direct synthesis of Hydramicromelin D has been published, analogous coumarins are synthesized via the Pechmann condensation—a reaction between phenols and β-ketoesters catalyzed by acid . For example, Huo et al. (2008) demonstrated the enantioselective synthesis of hydramicromelin B, a structural analog, using asymmetric Michael additions to establish stereochemistry . Adapting such methods could enable the scalable production of Hydramicromelin D.

Structural Derivatives

Acetylation of dihydromicromelin A (a related coumarin) has been explored to enhance solubility and bioavailability . Similar modifications to Hydramicromelin D—such as esterification of hydroxyl groups—could optimize its pharmacokinetic properties for therapeutic use .

Applications and Industrial Relevance

Pharmaceutical Research

Hydramicromelin D is marketed as a reference standard for drug discovery, particularly in screens targeting oxidative stress and inflammation . Its role as a synthetic intermediate for novel anticancer agents is under exploration.

Agricultural Uses

Coumarins are investigated as natural pesticides due to their antifungal and insecticidal properties. Hydramicromelin D’s stability under ambient conditions makes it a candidate for eco-friendly crop protection formulations.

| Parameter | Recommendation | Source Citation |

|---|---|---|

| Long-term Storage | -20°C in sealed, moisture-proof containers | |

| Reconstitution | Warm to 37°C, sonicate in DMSO/ethanol | |

| Shipping Conditions | Room temperature or blue ice |

Strict adherence to these protocols ensures compound integrity, as deviations may lead to hydrolysis of the lactone ring or oxidation of phenolic groups .

Research Gaps and Future Directions

-

Bioactivity Profiling: Systematic in vitro and in vivo studies to elucidate antimicrobial, antiviral, and anticancer efficacy.

-

Structure-Activity Relationships (SAR): Modifying the oxolane ring to enhance target specificity.

-

Biosynthetic Engineering: Heterologous expression of Micromelum enzymes in microbial hosts for sustainable production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume